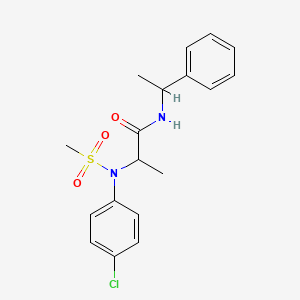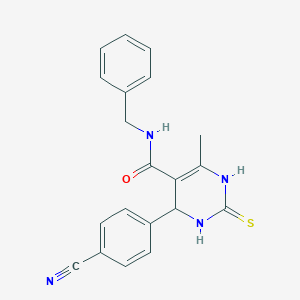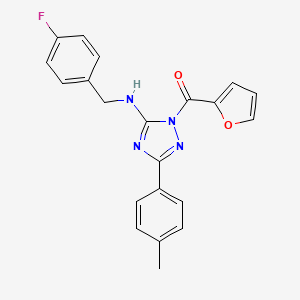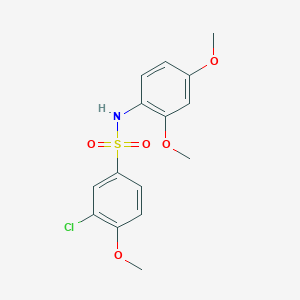
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)alaninamide
Übersicht
Beschreibung
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)alaninamide is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug development. This compound is also known as a selective inhibitor of the protease enzyme, which plays a crucial role in the replication of viruses such as HIV and hepatitis C.
Wirkmechanismus
The mechanism of action of N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)alaninamide involves the inhibition of the protease enzyme, which is crucial for the replication of viruses such as HIV and hepatitis C. By inhibiting this enzyme, the replication of the virus is halted, thereby preventing the spread of the disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)alaninamide are primarily related to its inhibitory activity against the protease enzyme. This compound has been shown to effectively block the replication of viruses such as HIV and hepatitis C, thereby preventing the spread of the disease. Moreover, this compound has also shown promising results in the treatment of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)alaninamide in lab experiments include its potency as a protease inhibitor, its selectivity towards specific viruses, and its potential applications in drug development. However, the limitations of using this compound include its complex synthesis process, its potential toxicity, and the need for further research to fully understand its mechanisms of action.
Zukünftige Richtungen
There are several future directions for the study of N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)alaninamide. One potential direction is the development of more efficient and cost-effective synthesis methods for this compound. Another direction is the exploration of its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Moreover, further research is needed to fully understand the mechanisms of action of this compound and its potential side effects.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)alaninamide has been extensively studied for its potential applications in the field of medicinal chemistry and drug development. Several studies have demonstrated its efficacy as a protease inhibitor against viruses such as HIV and hepatitis C. Moreover, this compound has also shown promising results in the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-(1-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-13(15-7-5-4-6-8-15)20-18(22)14(2)21(25(3,23)24)17-11-9-16(19)10-12-17/h4-14H,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTUFRYDBZWVEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)N(C2=CC=C(C=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)alaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{1,3-dioxo-5-[(2-thienylacetyl)amino]-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B4188226.png)
![N-[2-(2-chlorophenoxy)ethyl]-N'-phenylurea](/img/structure/B4188234.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B4188241.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-ethoxypropanamide](/img/structure/B4188249.png)
![N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B4188263.png)


![3-(2,3-dihydro-1,4-benzodioxin-2-yl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4188288.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B4188300.png)
![3-ethoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4188306.png)


![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4188329.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}-3-ethoxy-1-propanamine hydrochloride](/img/structure/B4188338.png)